molecular formula C20H16BrN3 B3643575 (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile

(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile

Cat. No.: B3643575
M. Wt: 378.3 g/mol
InChI Key: KSGVJCJUCUNCDG-WQRHYEAKSA-N
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Description

(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylpyridinyl group, and a pyrrolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound may be used in studies involving cell signaling pathways and receptor interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-chlorophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile
  • (E)-2-(3-fluorophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile

Uniqueness

(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with molecular targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

IUPAC Name

(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3/c1-14-10-17(15(2)24(14)20-6-8-23-9-7-20)11-18(13-22)16-4-3-5-19(21)12-16/h3-12H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVJCJUCUNCDG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C(C#N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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